2-benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride
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Overview
Description
2-Benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride is a chemical compound with a molecular formula of C13H14N2S·HCl It is a derivative of pyrrolo[1,2-a]imidazole, a fused heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the pyrrolo[1,2-a]imidazole core.
Hydrochloride Formation: The final compound is obtained by treating the synthesized product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the imidazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Research: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects primarily through inhibition of receptor-interacting protein kinase 1 (RIPK1). This inhibition prevents the activation of necroptosis, a form of programmed cell death, thereby mitigating inflammation and cell damage . The molecular targets and pathways involved include the RIPK1-RIPK3-MLKL pathway, which is crucial for the execution of necroptosis .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: The parent compound without the benzylsulfanyl group.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Similar structure with an aryl group instead of a benzylsulfanyl group.
6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: A related compound with a triazole ring instead of an imidazole ring.
Uniqueness
2-Benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a necroptosis inhibitor and provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
2-benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.ClH/c1-2-5-11(6-3-1)10-16-13-9-15-8-4-7-12(15)14-13;/h1-3,5-6,9H,4,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDDIZNECLJYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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